2-Amino-3-chloro-4-methylbenzoic acid
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Overview
Description
2-Amino-3-chloro-4-methylbenzoic acid is an organic compound with the chemical formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical research and organic synthesis .
Mechanism of Action
Target of Action
As an organic compound, it can interact with various biological molecules depending on its chemical structure .
Mode of Action
For instance, the amino group can undergo diazotization reactions to transform into other functional groups .
Biochemical Pathways
It’s worth noting that the compound can be used as a building block in organic synthesis, potentially leading to a variety of biochemical interactions .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability .
Result of Action
As a common intermediate in organic synthesis, it can be used to prepare various compounds, potentially leading to diverse biological effects .
Action Environment
The action, efficacy, and stability of 2-Amino-3-chloro-4-methylbenzoic acid can be influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, temperature, and pH . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .
Biochemical Analysis
Biochemical Properties
2-Amino-3-chloro-4-methylbenzoic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-4-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. One common method is to dissolve 2-Amino-3-methylbenzoic acid in a solvent such as dimethylformamide (DMF) and react it with N-chlorosuccinimide (NCS) under heated conditions. This reaction selectively introduces a chlorine atom at the desired position due to the electron-donating effect of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through reactions such as Suzuki coupling, where a boronic acid derivative is introduced.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Oxidation: Uses oxidizing agents like potassium permanganate or nitric acid.
Reduction: Uses reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Esterification: Uses alcohols and acid catalysts like sulfuric acid.
Amidation: Uses amines and coupling agents like carbodiimides.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
2-Amino-3-chloro-4-methylbenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with the chloro group at a different position.
2-Amino-3-methylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Amino-4-methylbenzoic acid: Similar structure but with the amino group at a different position.
Uniqueness
2-Amino-3-chloro-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and interactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
2-Amino-3-chloro-4-methylbenzoic acid, also known as 2-amino-4-chloro-3-methylbenzoic acid, is an organic compound with significant potential in pharmaceutical and chemical research. Its structure features an amino group, a chloro substituent, and a methyl group attached to a benzoic acid core, which contributes to its biological activity and versatility in synthetic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C8H8ClNO2
- Molecular Weight : 185.61 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:
- Enzyme Interactions : The compound has been shown to activate key protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein levels within cells .
- Chemical Reactivity : The presence of the chloro group allows for substitution reactions, such as Suzuki coupling, which can introduce additional functional groups that enhance biological activity. The amino group can also undergo oxidation or reduction reactions, further diversifying its potential interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines:
Compound | IC50 Value (µM) | Cancer Cell Line |
---|---|---|
This compound | 5.85 | MCF-7 |
Benzamide derivative | 3.0 | A549 |
Doxorubicin (control) | 0.16 | MCF-7 |
These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies .
Cholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. In studies comparing various analogs, it was found that compounds similar to this compound showed varying degrees of inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Cell-Based Assays : A study evaluating multiple benzoic acid derivatives found that certain compounds significantly activated chymotrypsin-like enzymatic activity at concentrations as low as 5 µM. Among these, compounds related to this compound showed particularly strong activation of cathepsins B and L, indicating their potential role in enhancing proteolytic processes within cells .
- In Silico Studies : Computational analysis has identified potential binding interactions between this compound derivatives and key enzymes involved in protein degradation. These studies suggest that modifications to the compound could lead to enhanced bioactivity and specificity towards target proteins .
Properties
IUPAC Name |
2-amino-3-chloro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSLZYXLQZMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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